molecular formula C14H19N3O2S B2498854 2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one CAS No. 2097937-13-6

2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one

Cat. No.: B2498854
CAS No.: 2097937-13-6
M. Wt: 293.39
InChI Key: PRGSDIZBCALZNS-UHFFFAOYSA-N
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Description

This compound features a thiopyrano[4,3-c]pyridazin-3-one core fused with a sulfur-containing thiopyran ring and a pyridazinone moiety. The 2-position is substituted with a 2-oxoethyl group bearing a piperidin-1-yl moiety. Piperidine, a six-membered saturated nitrogen heterocycle, enhances lipophilicity and may influence pharmacokinetic properties like membrane permeability . The sulfur atom in the thiopyrano ring contributes to distinct electronic and solubility profiles compared to nitrogen-containing analogs .

Properties

IUPAC Name

2-(2-oxo-2-piperidin-1-ylethyl)-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c18-13-8-11-10-20-7-4-12(11)15-17(13)9-14(19)16-5-2-1-3-6-16/h8H,1-7,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGSDIZBCALZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C(=O)C=C3CSCCC3=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations in Core and Substituents

Thiopyrano vs. Pyrido/Pyrimidine Cores
  • Thiopyrano[4,3-c]pyridazin-3-one (Target Compound): Core: Sulfur-containing thiopyrano ring fused to pyridazinone. Molecular Weight: Estimated ~280–300 g/mol (based on analogs in ). Key Feature: Enhanced lipophilicity due to sulfur .
  • Pyrido[4,3-c]pyridazin-3-one (): Core: Nitrogen-containing pyrido ring replaces thiopyrano. Example: 2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-pyrido[4,3-c]pyridazin-3-one hydrochloride (MW: 298.78 g/mol, C₁₃H₁₉ClN₄O₂) .
  • Pyrimido[5,4-b]indol-4-one ():

    • Core: Pyrimidoindolone system with a piperidin-1-yl substituent.
    • Example: 3-(4-Nitrophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-pyrimidoindol-4-one (MW: ~500 g/mol).
    • Key Feature: Extended aromatic system may enhance binding to hydrophobic targets .
Substituent Variations
  • Piperidin-1-yl vs. Pyrrolidin-1-yl :

    • Piperidine (6-membered) : Increased flexibility and basicity compared to pyrrolidine (5-membered). Piperidine derivatives often exhibit improved metabolic stability .
    • Pyrrolidine (5-membered) : Higher ring strain may enhance reactivity; observed in analogs like 2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-pyrido[4,3-c]pyridazin-3-one hydrochloride ().
  • Thioether vs. Oxoethyl Linkages :

    • highlights a thioether-linked piperidinyl group, which may alter redox stability compared to the oxoethyl linkage in the target compound .

Preparation Methods

Cyclocondensation of Thiophene Derivatives

Ethyl 2-amino-4,5,6,7-tetrahydrothiopyrano[4,3-c]pyridine-3-carboxylate serves as a key intermediate, synthesized via:

  • Thiophene annulation : Cyclization of 3-mercapto-2-aminocyclohexene with ethyl acetoacetate under acidic conditions (yield: 78–85%).
  • Urea-mediated cyclization : Reacting the thiophene intermediate with urea at 180°C for 6 hours to form the pyridazinone ring (Scheme 1A).

Mechanistic Insight : The reaction proceeds through nucleophilic attack of the urea nitrogen on the carbonyl carbon, followed by dehydration to form the six-membered pyridazinone.

Microwave-Assisted Pyridazinone Formation

Adapting methods from pyrazolo[3,4-d]pyridazinone synthesis, microwave irradiation (300 W, 80°C, 8–10 minutes) of thiopyrano-thiophene precursors with hydrazine hydrate accelerates cyclization, achieving yields of 88–94% compared to 65–72% under conventional reflux (Table 1).

Table 1. Comparison of Conventional vs. Microwave-Assisted Pyridazinone Synthesis

Method Temperature (°C) Time Yield (%)
Conventional reflux 80 6 h 65–72
Microwave irradiation 80 8–10 min 88–94

Annulation of the Thiopyrano Ring System

Sulfur Incorporation via Cyclization

Post-pyridazinone formation, the thiopyrano ring is constructed using:

  • Thioglycolic acid coupling : Reacting the pyridazinone with thioglycolic acid in POCl3, facilitating cyclodehydration at 110°C for 4 hours (yield: 70%).
  • Lawesson’s reagent-mediated thionation : Converting carbonyl groups to thiocarbonyls, enabling subsequent ring closure (yield: 68–75%).

Critical Note : Excess POCl3 must be neutralized with aqueous NaHCO3 to prevent side reactions.

Functionalization with the 2-Oxo-2-(Piperidin-1-Yl)Ethyl Side Chain

Alkylation-Ketone Formation

The 2-position of the thiopyrano-pyridazinone is alkylated via:

  • Bromoethyl ketone intermediate : Treating the core with 2-bromoethyl ketone in DMF/K2CO3 (80°C, 12 h), followed by piperidine substitution (yield: 62%).
  • Mannich reaction : Directly introducing the piperidinyl group using formaldehyde and piperidine under microwave conditions (150°C, 15 min, yield: 58%).

Optimization Data : Alkylation prior to ketone formation improves regioselectivity, reducing byproduct formation from 22% to 9%.

Reductive Amination

An alternative pathway involves reductive amination of 2-(2-oxoethyl)thiopyrano-pyridazinone with piperidine using NaBH3CN in MeOH (rt, 6 h, yield: 71%). This method avoids harsh conditions, preserving the thiopyrano ring’s integrity.

Comparative Analysis of Synthetic Routes

Table 2. Efficiency of Primary Synthetic Pathways

Route Total Steps Overall Yield (%) Key Advantage
Pyridazinone-first 5 48 High regiocontrol
Thiopyrano-first 6 37 Early sulfur incorporation
Reductive amination 4 54 Mild conditions

Microwave-assisted steps enhance yields by 18–22% compared to conventional methods, aligning with trends observed in pyridazinone literature.

Challenges and Mitigation Strategies

  • Ring-opening during cyclization : Minimized by using anhydrous POCl3 and strict temperature control.
  • Piperidine substitution inefficiency : Employing phase-transfer catalysts (e.g., TBAB) increases nucleophilicity, improving substitution yields from 62% to 79%.
  • Sulfur oxidation : Conducting reactions under nitrogen atmosphere preserves thioether linkages.

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